2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
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Overview
Description
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenylacetamide moiety, along with a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide typically involves multiple steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with an α-haloketone in the presence of a base can yield the desired oxazole ring.
Attachment of the phenylacetamide moiety: This step involves the acylation of the oxazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Introduction of the amino and methyl groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole ring or the phenylacetamide moiety, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the oxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce more saturated amides.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of specific enzymes or receptors.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties might be exploited in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The amino group and the oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
- 2-amino-N-methyl-N-[(5-chloro-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
- 2-amino-N-methyl-N-[(5-fluoro-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the oxazole ring and the presence of the phenylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-12(16-19-10)9-17(2)14(18)13(15)11-6-4-3-5-7-11/h3-8,13H,9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKTENJUDTKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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